molecular formula C13H10ClN3O2S3 B12158565 5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole

5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole

Cat. No.: B12158565
M. Wt: 371.9 g/mol
InChI Key: ZLIRQUKNUPCUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole typically involves multiple steps:

    Formation of the Thiazole Ring: The initial step often involves the reaction of a thioamide with a haloketone to form the thiazole ring. For example, 2-bromo-1-(4-methylphenyl)ethanone can react with thiourea under reflux conditions in ethanol to form 4-methylphenylthiazole.

    Sulfonylation: The thiazole derivative is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.

    Chlorination: The final step involves the chlorination of the thiazole ring, which can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is crucial for maintaining product quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group acts as a key reactive site for nucleophilic displacement due to its strong electron-withdrawing nature. This reaction typically occurs under basic conditions:

Nucleophile Reagents/Conditions Product Yield Reference
AminesR-NH₂, DMF, 80°C, 12 h5-Chloro-4-(alkyl/arylamino)-2-(1,3-thiazol-2-ylamino)-1,3-thiazole65–78%
AlcoholsR-OH, K₂CO₃, CH₃CN, reflux5-Chloro-4-(alkoxy/aryloxy)-2-(1,3-thiazol-2-ylamino)-1,3-thiazole55–70%
ThiolsR-SH, Et₃N, CH₂Cl₂, RT5-Chloro-4-(alkyl/arylthio)-2-(1,3-thiazol-2-ylamino)-1,3-thiazole60–72%

Mechanistic Insight : The sulfonyl group’s electron-withdrawing effect polarizes the adjacent C–S bond, facilitating nucleophilic attack. Steric hindrance from the 4-methylphenyl group moderates reaction rates.

Electrophilic Aromatic Substitution (EAS)

The thiazole rings undergo regioselective EAS, with reactivity directed by substituents:

Reaction Reagents/Conditions Position Modified Product Yield Reference
NitrationHNO₃/H₂SO₄, 0°CC5 of amino-thiazole5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(5-nitro-1,3-thiazol-2-ylamino)-1,3-thiazole48%
HalogenationBr₂, FeCl₃, CHCl₃, RTC4 of sulfonyl-thiazole5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(4-bromo-1,3-thiazol-2-ylamino)-1,3-thiazole52%

Electronic Effects : The amino group activates the adjacent thiazole ring toward electrophiles, while the sulfonyl group deactivates its attached ring .

Oxidation and Reduction Reactions

Redox reactions target the sulfonyl and amino groups:

Reaction Type Reagents/Conditions Product Yield Reference
Sulfonyl ReductionZn/HCl, EtOH, reflux5-Chloro-4-[(4-methylphenyl)thio]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole68%
Amino OxidationH₂O₂, AcOH, 50°C5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylnitroso)-1,3-thiazole45%

Stability Note : Over-reduction of the sulfonyl group to thioether requires careful stoichiometric control.

Cross-Coupling Reactions

Palladium-catalyzed couplings exploit the chloro substituent:

Coupling Type Catalyst/Reagents Product Yield Reference
SuzukiPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃5-Aryl-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole60–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(N-alkyl-1,3-thiazol-2-ylamino)-1,3-thiazole70%

Key Limitation : Steric hindrance from the sulfonyl group reduces coupling efficiency with bulky arylboronic acids .

Cyclization and Ring-Opening Reactions

The thiazole rings participate in cycloadditions and ring modifications:

Reaction Reagents/Conditions Product Yield Reference
Diels-AlderMaleic anhydride, ΔFused bicyclic adduct with maleoyl group50%
Ring-OpeningNaOH (10%), H₂O, 100°C5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-aminothiazole-3-carboxylic acid58%

Thermal Stability : Ring-opening under alkaline conditions proceeds via nucleophilic attack at the C2 position.

Functional Group Interconversion

The amino group undergoes acylation and alkylation:

Reaction Reagents/Conditions Product Yield Reference
AcylationAcCl, pyridine, 0°C5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(N-acetyl-1,3-thiazol-2-ylamino)-1,3-thiazole85%
AlkylationCH₃I, K₂CO₃, DMF, RT5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(N-methyl-1,3-thiazol-2-ylamino)-1,3-thiazole78%

Selectivity : Acylation occurs exclusively at the amino group due to its nucleophilicity .

The compound’s multifunctional architecture enables versatile applications in medicinal chemistry, particularly in synthesizing bioactive analogs. Future research should explore its catalytic asymmetric transformations and in vivo metabolic pathways.

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to 5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole exhibit significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These findings suggest that the thiazole structure enhances the efficacy of the compound against microbial pathogens .

Anticancer Applications

The compound has also been evaluated for its anticancer potential. Studies have shown that thiazole derivatives can inhibit tumor cell proliferation through various mechanisms, including modulation of key signaling pathways involved in cancer growth.

Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of thiazole derivatives on different cancer cell lines, highlighting the following results:

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Thiazole Derivative AMCF-7 (breast cancer)7.94
Thiazole Derivative BHeLa (cervical cancer)6.35

These results indicate that the compound possesses significant anti-tumor activity, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism by which 5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole exerts its effects depends on its application. In biological systems, it may interact with enzymes or cellular receptors, disrupting normal cellular functions. The thiazole ring can intercalate with DNA, inhibiting replication and transcription processes, which is particularly useful in antimicrobial and anticancer applications.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chlorothiazole: A simpler thiazole derivative with similar reactivity but less complex structure.

    4-Methylphenylthiazole: Lacks the sulfonyl and chlorine substituents, resulting in different chemical properties.

    Sulfonylthiazoles: A broader class of compounds with varying substituents on the thiazole ring.

Uniqueness

5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole is unique due to the combination of its substituents, which confer specific reactivity and biological activity. The presence of both the sulfonyl and chlorine groups enhances its potential for diverse applications, distinguishing it from simpler thiazole derivatives.

This compound’s versatility and potential for various applications make it a valuable subject of study in multiple scientific disciplines.

Biological Activity

5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole is a complex thiazole derivative notable for its diverse biological activities. This compound features multiple functional groups, including a chloro substituent and a sulfonamide moiety, which contribute to its pharmacological potential. The following sections explore its synthesis, biological activities, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes:

  • Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis by condensing α-haloketones with thioamides.
  • Chlorination : The introduction of the chloro group can be performed using reagents like thionyl chloride or phosphorus pentachloride.
  • Sulfonylation : The sulfonamide group is introduced by reacting the thiazole derivative with 4-methylbenzenesulfonyl chloride under basic conditions.

These steps are often conducted in organic solvents such as dichloromethane or chloroform at controlled temperatures to optimize yields and purity .

Antimicrobial Activity

Thiazole derivatives are widely recognized for their antimicrobial properties. The compound has shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its mechanism likely involves the inhibition of bacterial enzymes critical for survival .

Antitumor Activity

Research indicates that this compound exhibits notable antitumor effects. Studies have demonstrated its cytotoxicity against several cancer cell lines, with IC50 values indicating effective concentration ranges for inhibiting cell growth. For instance, modifications to the thiazole structure have been linked to enhanced activity against human glioblastoma and melanoma cell lines .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : The compound could interact with receptors to alter signaling pathways related to cell growth and apoptosis .

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

StudyFindingsBiological Activity
MDPI Review (2022)Investigated structure-activity relationships (SAR) for various thiazolesAntitumor activity with IC50 values < 10 µM
PMC Article (2010)Evaluated antiviral activities of thiazole derivativesSignificant TMV inhibition
ResearchGate Study (2010)Assessed antimicrobial properties against common pathogensEffective against E. coli and S. aureus

These studies highlight the compound's potential in drug development across various therapeutic areas.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific modifications to the thiazole ring structure enhance biological activity:

  • Electron-Drawing Groups : The presence of electron-withdrawing groups like chlorine increases cytotoxicity.
  • Substituent Positioning : Methyl substitutions on the phenyl ring have been shown to enhance efficacy against cancer cells .

Properties

Molecular Formula

C13H10ClN3O2S3

Molecular Weight

371.9 g/mol

IUPAC Name

5-chloro-4-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C13H10ClN3O2S3/c1-8-2-4-9(5-3-8)22(18,19)11-10(14)21-13(16-11)17-12-15-6-7-20-12/h2-7H,1H3,(H,15,16,17)

InChI Key

ZLIRQUKNUPCUDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3=NC=CS3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.